6-acetamido-3-aminohexanoate 6-acetamido-3-aminohexanoate 6-acetamido-3-aminohexanoate is an organic anion. It derives from a hexanoate. It is a conjugate base of a 6-acetamido-3-aminohexanoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1806389
InChI: InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/p-1
SMILES: CC(=O)NCCCC(CC(=O)[O-])N
Molecular Formula: C8H15N2O3-
Molecular Weight: 187.22 g/mol

6-acetamido-3-aminohexanoate

CAS No.:

Cat. No.: VC1806389

Molecular Formula: C8H15N2O3-

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

6-acetamido-3-aminohexanoate -

Specification

Molecular Formula C8H15N2O3-
Molecular Weight 187.22 g/mol
IUPAC Name 6-acetamido-3-aminohexanoate
Standard InChI InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/p-1
Standard InChI Key MBZWIPOSTWTKSV-UHFFFAOYSA-M
SMILES CC(=O)NCCCC(CC(=O)[O-])N
Canonical SMILES CC(=O)NCCCC(CC(=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

6-Acetamido-3-aminohexanoate is formally classified as a 6-acetamido-3-aminohexanoic acid derivative in which the carboxyl group is deprotonated, forming a conjugate base . Its IUPAC name, (3S)-6-acetamido-3-aminohexanoate, reflects the stereochemical configuration at the third carbon atom (S-configuration), which is essential for its biological activity .

Key Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₅N₂O₃⁻
Molecular Weight187.22 g/mol
CAS Registry Number131887-44-0
ChEBI IDCHEBI:58498
SMILESCC(=O)NCCCC(CC(=O)[O-])N
InChI KeyMBZWIPOSTWTKSV-UHFFFAOYSA-N

Structural Features

The compound features:

  • A six-carbon backbone with an acetamido group (-NHCOCH₃) at position 6.

  • An amino group (-NH₂) at position 3.

  • A deprotonated carboxylic acid (-COO⁻) at position 1.

The S-configuration at C3 ensures stereospecific interactions with enzymes such as N6-acetyl-beta-lysine transaminase (EC 2.6.1.65), which catalyzes its conversion to 6-acetamido-3-oxohexanoate in lysine degradation pathways .

Synthesis and Chemical Reactivity

Biosynthetic Pathways

6-Acetamido-3-aminohexanoate is primarily derived from its protonated form, 6-acetamido-3-aminohexanoic acid, through deprotonation under physiological pH conditions . In bacteria, this compound is generated via the acetylation of β-lysine, a step critical for osmoregulation in halophilic archaea .

Enzymatic Transformations

The enzyme N6-acetyl-beta-lysine transaminase facilitates the reversible transamination of 6-acetamido-3-aminohexanoate with 2-oxoglutarate, producing 6-acetamido-3-oxohexanoate and L-glutamate . This reaction is pyridoxal phosphate (PLP)-dependent and represents a key node in microbial nitrogen metabolism:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator